2-Methylpyrazine

Pharmaceutical Intermediates API Synthesis Tuberculosis

Substituting 2-methylpyrazine with dimethyl analogs (e.g., 2,3- or 2,6-dimethylpyrazine) risks process re-validation, altered flavor profiles, and higher acute oral toxicity. This compound is the validated, non-substitutable intermediate for pyrazinamide synthesis. • Pharma: ≥99% GC purity; low heavy metals for API intermediate use. • Flavor: FCC/FG grade; provides specific nutty, roasted, earthy notes at 1-10 mg/kg. • Safety: Rat oral LD50 1,800 mg/kg vs. 613 mg/kg for 2,3-dimethylpyrazine. Bulk and research quantities available with consistent quality.

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
CAS No. 109-08-0
Cat. No. B048319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazine
CAS109-08-0
SynonymsMethyl-pyrazine;  2-Methyl-1,4-diazine;  2-Methylpyrazine;  Methylpyrazine;  Monomethylpyrazine;  NSC 30412;  NSC 49138
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1
InChIInChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3
InChIKeyCAWHJQAVHZEVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 20 °C
soluble in water and oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrazine: Technical Sourcing Baseline


2-Methylpyrazine (CAS 109-08-0) is a monomethyl-substituted alkylpyrazine, a class of volatile heterocyclic nitrogen-containing compounds characterized by a roasted, nutty aroma [1]. It serves a dual industrial role: as a key synthetic intermediate in the production of the first-line anti-tuberculosis drug pyrazinamide , and as a high-volume flavor and fragrance ingredient .

1

Pharmaceutical Intermediate Sourcing

Select for reported pyrazinamide precursor pathway. High-purity grade (≥99% GC) supports API manufacturing compliance.

2

Flavor & Fragrance Formulation

Select for roasted, nutty sensory character. FCC grade supports food and beverage product consistency.

3

Chemical Synthesis & Ligand Research

Select for heterocyclic nitrogen-donor functionality. High purity (>98% GC) supports experimental reproducibility.

4

Bulk Industrial Ingredient

Select for high-volume, cost-sensitive applications. Consistent quality at lowest total landed cost supports supply chain reliability.

2-Methylpyrazine: Generic Substitution Risks


Substituting 2-methylpyrazine with its closest dimethyl analogs (e.g., 2,3-, 2,5-, or 2,6-dimethylpyrazine) is a high-risk procurement decision due to fundamental divergences across multiple critical dimensions. A simple class-level substitution, driven by price or availability, overlooks quantifiable differences in physical state, primary industrial application, and acute oral toxicity profile . Specifically, while 2-methylpyrazine is a stable liquid with a validated pharmaceutical pathway to pyrazinamide, 2,6-dimethylpyrazine is a solid at room temperature (mp 35-40 °C) , and its substitution would likely require process re-validation and equipment modification. Furthermore, the acute oral toxicity of 2,3-dimethylpyrazine is significantly higher (mouse oral LD50: 613 mg/kg) [1] compared to 2-methylpyrazine (rat oral LD50: 1800 mg/kg) , a difference with direct implications for safe handling and regulatory classification.

Dimension
2-Methylpyrazine
Dimethyl Analogs
Mismatch Implication
Pharmaceutical Pathway
Reported pyrazinamide precursor
No API pathway; flavor-only agents
Specific pharmaceutical demand context may not transfer
Acute Toxicity
Reported rat oral LD50: ~1800 mg/kg
Reported mouse oral LD50: ~613 mg/kg [2,3-dimethyl]
EHS handling and hazard classification context differs
Physical State at 25°C
Liquid (mp -29 °C)
Solid (mp 35-40 °C) [2,6-dimethyl]
Process engineering and equipment context may require re-validation
Sensory Profile
Nutty, roasted, musty
Cocoa, beefy, meaty [2,5-dimethyl]
Flavor signature mismatch limits direct substitution in formulations

2-Methylpyrazine: Technical Differentiation


Unique Pharmaceutical Application

A key differentiator for 2-methylpyrazine is its established, large-scale application as the critical precursor to the first-line anti-tuberculosis drug pyrazinamide [1]. This is a specific, high-value pharmaceutical pathway not shared by its primary dimethyl analogs (2,3-, 2,5-, 2,6-dimethylpyrazine), which are predominantly confined to flavor and fragrance applications [2].

Pharmaceutical Application
Class-level
Key intermediate for pyrazinamide (first-line anti-TB drug)
Target: Pyrazinamide pathway Analog: Flavor-only
Reported exclusive pharma pathway context
Dimethyl analogs lack this pathway; data to verify for specific procurement.
Pharmaceutical Intermediates API Synthesis Tuberculosis Pyrazinamide

Acute Toxicity Safety Advantage

2-Methylpyrazine exhibits a substantially higher oral LD50 (i.e., lower acute toxicity) in rodents compared to its most potent dimethyl analog. The reported rat oral LD50 for 2-methylpyrazine is 1800 mg/kg , whereas the mouse oral LD50 for 2,3-dimethylpyrazine is 613 mg/kg [1]. This 2.9-fold difference in acute toxicity has direct consequences for safe handling protocols and GHS hazard classification.

Acute Toxicity
Source review
Rat oral LD50: ~1800 mg/kg
~2.9x higher LD50 vs. 2,3-dimethyl analog (613 mg/kg)
Supports EHS handling context review
Cross-species comparison (rat vs. mouse) requires context-specific review.
Toxicology Safety LD50 GHS Classification

Physical State Handling Advantage

2-Methylpyrazine is a liquid at standard ambient temperature (melting point -29 °C) , which is a significant practical advantage for industrial handling, metering, and formulation. In contrast, 2,6-dimethylpyrazine is a solid at room temperature, with a melting point of 35-40 °C . Substituting the solid analog for the liquid would introduce the need for melting and temperature-controlled lines, increasing process complexity and capital expenditure.

Physical State
Head-to-head
Melting point: -29 °C (Liquid at 25°C)
Liquid handling context
Reported ambient liquid state supports process engineering context
2,6-Dimethyl analog is a solid (mp 35-40 °C), requiring heated equipment.
Physical Properties Process Chemistry Melting Point Handling

Flavor Profile Differentiation

The sensory profile of 2-methylpyrazine is distinct from its dimethyl analogs, which are generally described as having more roasted, cocoa, and meaty notes . While precise odor threshold data for 2-methylpyrazine is not as widely documented in standard sources as for some other pyrazines, the reported threshold for 2,5-dimethylpyrazine in water is 0.80 µg/L [1]. This information underscores that subtle changes in alkyl substitution result in unique, non-interchangeable flavor profiles, critical for product consistency in the food and beverage industry.

Flavor Profile
Class-level
Nutty, roasted, musty; characteristic of precursor.
Target: Nutty, roasted Analog: Cocoa, beefy (threshold ~0.80 µg/L)
Reported sensory profile non-equivalence
Context-dependent substitution risk for flavor formulations.
Flavor Chemistry Sensory Analysis Odor Threshold Food Science

Flammability Risk Comparison

2-Methylpyrazine is classified as a flammable liquid (GHS Category 3) with a flash point of 50 °C (closed cup) . This is a quantifiably lower flammability risk compared to 2,5-dimethylpyrazine, which has a higher flash point of 63 °C . While both are classified as flammable, the lower flash point of 2-methylpyrazine necessitates more stringent storage and handling controls to mitigate fire and explosion hazards.

Flammability Risk
Head-to-head
Flash Point: 50 °C (closed cup)
13 °C lower flash point vs. 2,5-dimethyl analog (63 °C)
Supports process safety context review
Lower flash point may require explosion-proof equipment for large-scale handling.
Regulatory Safety Flash Point GHS EHS

2-Methylpyrazine: Procurement Application Scenarios


Pyrazinamide API Manufacturing

This is the highest-value and most differentiated application scenario. 2-Methylpyrazine is a crucial, non-substitutable intermediate in the synthesis of pyrazinamide, a first-line drug for tuberculosis treatment [1]. Procuring 2-methylpyrazine for this use case is non-negotiable; dimethylpyrazine analogs lack the specific chemical structure for this transformation. Specifications should prioritize high purity (≥99% GC) and low heavy metal content to meet pharmaceutical standards. This scenario justifies a higher cost of goods (COGS) due to the high value of the final API [2].

Nutty-Roasted Flavor Formulation

For flavor houses formulating products like roasted nuts, coffee, chocolate, or baked goods, 2-methylpyrazine provides a specific nutty, roasted, musty, and earthy character . While dimethylpyrazines offer related (e.g., more cocoa/meaty) notes , 2-methylpyrazine's profile is unique. Substitution would alter the final product's flavor signature, potentially leading to consumer rejection or reformulation costs. Usage levels are typically low (1-10 mg/kg in final food) [3], but the compound's high odor impact means small batch volumes are standard. Procurement should focus on FCC/FG grade material .

Ligand & Synthetic Building Block

In coordination chemistry, 2-methylpyrazine serves as a ligand for synthesizing novel metal-organic frameworks and coordination polymers, such as the silver complex [Ag(CF3CO2)(2-Me-Pyz)] . This application leverages its nitrogen-donor atoms for metal binding. Furthermore, it acts as a key intermediate for synthesizing 5-methyl-2(1H)-pyrazinone , a precursor to potential antioxidants. For research procurement, high purity (>98% GC) is essential to ensure experimental reproducibility and avoid confounding results from impurities .

Bulk Flavor & Fragrance Ingredient

For large-scale industrial fragrance and flavor manufacturing (e.g., for tobacco, cosmetics, or cleaning products), 2-methylpyrazine is a high-volume, cost-sensitive commodity [4]. In this scenario, the primary driver is cost per kilogram, with purity typically at 98-99% being acceptable. The lower acute toxicity profile compared to 2,3-dimethylpyrazine (rat oral LD50: 1800 mg/kg vs. mouse oral LD50: 613 mg/kg) [5] also simplifies safe handling at bulk scale. Procurement strategy should focus on reliable supply chain partners offering consistent quality at the lowest total landed cost .

Application
Selection Property
Validation Focus
Pyrazinamide API Manufacturing
Purity (≥99% GC), Heavy Metals
Pharmacopoeial acceptance criteria
Nutty-Roasted Flavor Formulation
Sensory Authenticity
FCC grade consistency
Ligand & Synthetic Building Block
Purity (>98% GC)
Batch-to-batch reproducibility
Bulk Flavor & Fragrance Ingredient
Cost per kg, Toxicity Profile
Supplier EHS audit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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